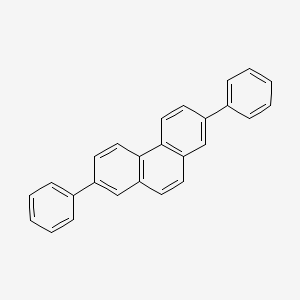

2,7-Diphenylphenanthrene

説明

2,7-Diphenylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) featuring a phenanthrene core substituted with phenyl groups at the 2- and 7-positions. Phenanthrene derivatives are valued for their applications in materials science, optoelectronics, and pharmaceuticals due to their rigid, planar structures and tunable electronic properties .

特性

CAS番号 |

37634-87-0 |

|---|---|

分子式 |

C26H18 |

分子量 |

330.4 g/mol |

IUPAC名 |

2,7-diphenylphenanthrene |

InChI |

InChI=1S/C26H18/c1-3-7-19(8-4-1)21-13-15-25-23(17-21)11-12-24-18-22(14-16-26(24)25)20-9-5-2-6-10-20/h1-18H |

InChIキー |

DLLLHLGSCWQNBU-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=C(C=C3)C=C(C=C4)C5=CC=CC=C5 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-diphenylphenanthrene typically involves the reaction of phenanthrene with phenyl groups under specific conditions. One common method involves the use of benzopinacol and trifluoromethanesulfonic acid (triflic acid) in dry toluene. The reaction is carried out under a nitrogen atmosphere and involves cooling the mixture to 0°C before adding the triflic acid. The mixture is then stirred at room temperature for 24 hours, followed by extraction and recrystallization to obtain the pure product .

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

化学反応の分析

2,7-Diphenylphenanthrene undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions, such as halogenation with bromine, can occur at specific positions on the phenanthrene ring.

Common reagents used in these reactions include chromic acid for oxidation, hydrogen gas with Raney nickel for reduction, and bromine for halogenation. The major products formed depend on the type of reaction and the specific conditions used.

科学的研究の応用

2,7-Diphenylphenanthrene has several scientific research applications:

Chemistry: It is used in the study of charge transport properties and solid-state emission.

Biology and Medicine: While specific biological and medical applications are less documented, derivatives of phenanthrene have been explored for their potential in drug development and as fluorescent probes.

作用機序

The mechanism by which 2,7-diphenylphenanthrene exerts its effects is primarily related to its electronic properties. The compound’s ability to transport charge and emit light is due to the extended conjugation of the phenanthrene core and the phenyl groups. This conjugation allows for efficient electron delocalization, which is crucial for its semiconducting and photoluminescent properties .

類似化合物との比較

Comparison with Structural Analogs

Positional Isomerism: 2,7-Diphenylphenanthrene vs. 4,5-Diphenylphenanthrene

The position of phenyl substituents significantly impacts molecular geometry and properties. For example:

- 4,5-Diphenylphenanthrene (evidenced in multiple studies) adopts a twisted, nonplanar conformation due to steric hindrance between the phenyl groups at the 4- and 5-positions. This distortion enables its use as a building block for highly twisted aromatic macrocycles, which exhibit unique optoelectronic properties and aggregation-induced emission (AIE) behavior .

- This compound (hypothesized here) likely retains a more planar structure due to reduced steric clash between the 2- and 7-phenyl groups.

Key Differences:

Comparison with 9,10-Diphenylphenanthrene

9,10-Diphenylphenanthrene, synthesized via palladium-catalyzed coupling and auto-oxidation (88% yield ), shares a phenanthrene core but differs in substituent placement. Its fully conjugated structure is ideal for applications in PAH-based nanomaterials. However, the 9,10-substitution pattern may reduce solubility compared to 2,7-substituted analogs, as para-substituted phenyl groups increase molecular symmetry and stacking tendencies .

Dihydrophenanthrene Derivatives

Dihydrophenanthrenes (e.g., 9,10-dihydrophenanthrene) are partially saturated analogs with distinct biological and electronic properties:

- Biological Activity: Dihydrophenanthrenes exhibit antimicrobial properties, as seen in N,N-diacetylamino derivatives .

- Electronic Effects : Saturation reduces conjugation, lowering electrical conductivity but enhancing fluorescence quantum yields .

Comparison Table:

Optoelectronic Potential

Substituent position dictates optoelectronic behavior:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。